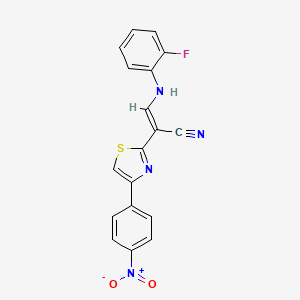

![molecular formula C21H20ClNO4S2 B2711726 Ethyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 1223839-40-4](/img/structure/B2711726.png)

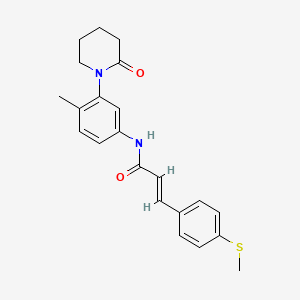

Ethyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

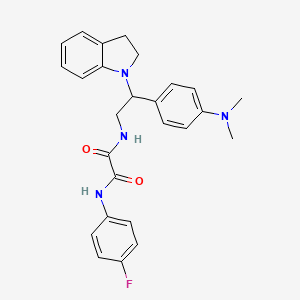

Ethyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a complex organic compound. It contains several functional groups, including a sulfamoyl group, a thiophene ring, and a carboxylate ester .

Molecular Structure Analysis

The molecular formula of this compound is C21H20ClNO4S2, and its average mass is 449.971 Da . It contains a thiophene ring, which is a five-membered ring with one sulfur atom, and two phenyl rings, which are six-membered carbon rings. The sulfamoyl group (-SO2NH2) is attached to one of the phenyl rings, and the carboxylate ester is attached to the thiophene ring .Scientific Research Applications

Organic Synthesis and Biological Activity

Synthesis of New Compounds with Biological Activities : A study utilized 3-Ethyl 2-amino-4-methyl-5-phenyl thiophene carboxylate as a starting material for synthesizing various derivatives with potential antimicrobial activities. These compounds showed antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Faty, Hussein, & Youssef, 2010).

Efficient Synthesis Techniques : Research on catalyzed domino reactions with thiophenols as starting materials showcases the efficiency of synthesizing sulfenylated chromones, indicating the utility of thiophene derivatives in facilitating organic synthesis under eco-friendly conditions (Zhong, Liu, Cao, & Wan, 2017).

Antibacterial Compound Synthesis : Another research direction involved the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, which were suitable as antibacterial agents. This underscores the thiophene derivative's role in creating new drugs to combat bacterial infections (Azab, Youssef, & El-Bordany, 2013).

Material Science and Dyeing

- Application in Dyeing Polyester Fibres : Research into the synthesis of ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate for use in monoazo disperse dyes reveals the chemical's utility in textile industries. These dyes, applied to polyester fabrics, demonstrated good wash, perspiration, sublimation, and rub fastness ratings, albeit with poor photostability (Iyun, Bello, Abayeh, Jauro, & Shode, 2015).

Peptide Synthesis

- Carboxy-Group Protection in Peptide Synthesis : The application of thiophene derivatives for carboxyl-group protection during peptide synthesis illustrates their importance in producing peptides with specific sequences and functionalities. This approach offers alternative methods for synthesizing peptides with high precision (Amaral, 1969).

properties

IUPAC Name |

ethyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClNO4S2/c1-4-27-21(24)19-20(17(12-28-19)15-8-5-13(2)6-9-15)29(25,26)23-16-10-7-14(3)18(22)11-16/h5-12,23H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGONJGHSSMIHGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)S(=O)(=O)NC3=CC(=C(C=C3)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

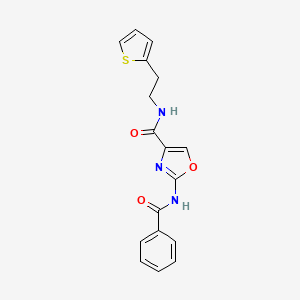

![[(2S,4S)-1-benzyl-4-methoxypyrrolidin-2-yl]methanamine](/img/structure/B2711648.png)

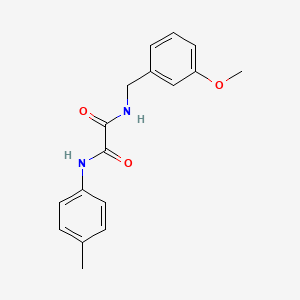

![1-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2711653.png)

![N-[1-(5-Bromopyrimidin-2-yl)cyclobutyl]prop-2-enamide](/img/structure/B2711654.png)

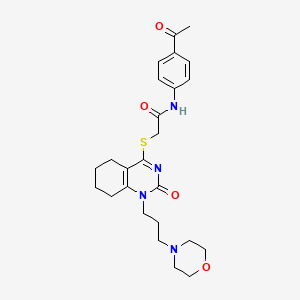

![6-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2711659.png)